(4R)-1,3-thiazinan-3-ium-4-carboxylate
Description
Properties
IUPAC Name |
(4R)-1,3-thiazinan-3-ium-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHUBWXBZINMO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC[NH2+]C1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[NH2+][C@H]1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (4R)-1,3-thiazinan-3-ium-4-carboxylate, a comparison with analogous heterocyclic carboxylates is essential. Below is a detailed analysis of key structural and functional analogs:
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate
- Structural Differences :
- Core Ring : Oxane (oxygen-containing six-membered ring) vs. thiazinan (sulfur- and nitrogen-containing ring).
- Functional Groups : A methyl ester and hydroxyl group in the oxane derivative vs. a carboxylate and charged sulfur in the thiazinan compound.
- Stereochemistry : (3R,4S) configuration in the oxane vs. (4R) in the thiazinan.
- Reactivity and Applications :
- The oxane derivative’s hydroxyl and ester groups enhance solubility in organic solvents, favoring agrochemical applications (e.g., pesticide intermediates). In contrast, the thiazinan’s ionic character and sulfur atom improve water solubility and metal-binding capacity, making it suitable for pharmaceutical applications (e.g., chelating agents) .
1,3-Thiazolidine-4-carboxylic Acid
- Structural Differences :
- Ring Size : Five-membered thiazolidine vs. six-membered thiazinan.
- Charge : Neutral thiazolidine vs. cationic thiazinan-3-ium.
- Biological Relevance: Thiazolidine-4-carboxylic acid is a natural metabolite involved in glutathione biosynthesis.
Piperidine-4-carboxylate Derivatives
- Structural Differences :
- Heteroatoms : Piperidine lacks sulfur and nitrogen in the ring.
- Charge : Neutral piperidine vs. cationic thiazinan.
- Physicochemical Properties :
Data Table: Key Comparative Properties
| Property | This compound | Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate | 1,3-Thiazolidine-4-carboxylic Acid | Piperidine-4-carboxylate |
|---|---|---|---|---|
| Ring Heteroatoms | S, N | O | S, N | None |
| Charge | +1 (at S) | Neutral | Neutral | Neutral |
| Water Solubility | High | Moderate | High | Low |
| Typical Applications | Drug delivery, chelation | Agrochemicals | Antioxidant systems | CNS-targeting drugs |
| Stereochemical Complexity | Moderate (R-configuration) | High (3R,4S) | Low | Variable |
Research Findings and Limitations
- Crystallographic Analysis : SHELX software has been instrumental in resolving the thiazinan derivative’s stereochemistry, confirming the R-configuration via X-ray diffraction . However, comparative crystallographic data for analogs like the oxane compound remain sparse, limiting direct structural comparisons .
- Biological Activity : Preliminary studies suggest the thiazinan compound’s charged sulfur enhances binding to metalloenzymes (e.g., carbonic anhydrase), but its metabolic stability in vivo requires further validation against thiazolidine benchmarks .
Preparation Methods
Cyclization Strategies for Thiazinane Ring Formation
Cyclization of β-mercapto carboxylic acids with amines represents a cornerstone methodology. For instance, ethyl 2-(chlorosulfonyl)acetate (16 ) reacts with primary amines to form sulfonamides (17a–c ), which undergo cyclization with 1-bromo-3-chloropropane in dimethylformamide (DMF) and potassium carbonate to yield six-membered ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives (18a–c ). Hydrolysis of the ester moiety in 18a–c using methanolic potassium hydroxide generates the free carboxylic acid (19a–c ), a critical precursor for downstream functionalization.
Stereoselective Synthesis of the (4R) Configuration
Chiral Auxiliaries and Asymmetric Catalysis
The (4R) configuration is achieved via chiral induction during cyclization. Cornia et al. demonstrated that Rh₂(OAc)₄ catalyzes intramolecular aziridination of but-3-ene-1-sulfonamide (14 ) to form 3-vinyl-1,2-thiazinane-1,1-dioxide (15 ) with 90% yield and high enantiomeric excess (ee). Similarly, copper(I) trifluoromethanesulfonate [Cu(I)OTf] promotes stereospecific ring expansion of sulfonamides to seven-membered thiazepane derivatives, though thiazinanes dominate when shorter chain dihaloalkanes are employed.
Resolution of Racemic Mixtures
Patent data (EP3013819B1) discloses enzymatic resolution using lipases to separate (4R)- and (4S)- enantiomers from racemic 1,3-thiazinan-4-carboxylates. Immobilized Candida antarctica lipase B achieves >98% ee for the (4R)-isomer in biphasic systems (hexane: tert-butanol, 3:1).
Quaternary Ammonium Salt Formation
Alkylation of Tertiary Amines
Treatment of 1,3-thiazinan-4-carboxylate with methyl iodide in N,N-dimethylacetamide (DMAc) and sodium hydride introduces the N-methyl group, yielding the quaternary ammonium salt. Yields range from 32% to 68%, contingent on steric hindrance.
Reductive Amination
Condensation of aldehydes with secondary amines, followed by sodium cyanoborohydride reduction, constructs the quaternary center. For instance, 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35 ) reacts with formaldehyde and NaBH₃CN to furnish the N-methylated product (36 ).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4R)-1,3-thiazinan-3-ium-4-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization reactions of cysteine derivatives with aldehydes or ketones under acidic or basic conditions. For example, thiazolidine analogs are synthesized via condensation of L-cysteine with carbonyl compounds, followed by oxidation or functionalization . Key steps include temperature control (e.g., reflux in ethanol) and purification via recrystallization. Characterization requires NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
Q. How is the stereochemical configuration at the 4th position confirmed?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for absolute configuration determination . Chiral HPLC or polarimetry ([α]D measurements) can supplement this. For example, Flack parameter analysis in crystallography resolves enantiomeric ambiguity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., thiazinan ring protons at δ 3.0–4.5 ppm), while ¹³C NMR confirms carboxylate (δ ~170 ppm) and ring carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Carboxylate C=O stretches (~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve discrepancies between X-ray crystallography and NMR data for this compound?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or crystal packing effects. Use variable-temperature NMR to probe conformational exchange. If crystallography suggests a planar carboxylate but NMR shows tautomerism, DFT calculations (e.g., Gaussian) can model equilibrium states. Cross-validate with solid-state NMR if needed .
Q. What strategies optimize regioselectivity in functionalizing the thiazinan ring?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For electrophilic substitutions, directing groups (e.g., electron-withdrawing carboxylates) guide reactivity. Computational tools (e.g., Fukui indices) predict reactive sites. Experimentally, kinetic studies under varying temperatures and solvents (DMF vs. THF) can map preferred pathways .
Q. How does the 4R configuration impact biological activity compared to its enantiomer?
- Methodological Answer : Enantioselective assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal stereospecific interactions. For instance, the 4R configuration may enhance binding to chiral pockets in target proteins. Synthesize both enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) and compare IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
